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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two prominent ACAT inhibitors, Sandoz 58-035 and avasimibe, in the

context of cancer research. This document synthesizes experimental data on their

performance, details relevant experimental methodologies, and visualizes their mechanisms of

action.

Introduction
Altered cholesterol metabolism is an emerging hallmark of various cancers. Tumor cells often

exhibit increased uptake and esterification of cholesterol, which contributes to cell proliferation,

membrane integrity, and signaling pathway activation. Acyl-CoA:cholesterol acyltransferase

(ACAT), also known as sterol O-acyltransferase (SOAT), is a key enzyme responsible for the

esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. The

inhibition of ACAT has therefore become a promising therapeutic strategy in oncology. This

guide focuses on two well-studied ACAT inhibitors, Sandoz 58-035 and avasimibe, providing a

comparative analysis of their anti-cancer effects based on published preclinical data.

Mechanism of Action
Both Sandoz 58-035 and avasimibe are competitive inhibitors of ACAT, primarily targeting

ACAT1, which is ubiquitously expressed and often upregulated in cancer cells. By blocking

ACAT1, these compounds prevent the conversion of free cholesterol to cholesteryl esters. This

leads to two key downstream effects that contribute to their anti-cancer activity:
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Increased Intracellular Free Cholesterol: The accumulation of unesterified cholesterol can

induce endoplasmic reticulum (ER) stress and apoptosis.

Depletion of Cholesteryl Esters: Reduced levels of stored cholesteryl esters limit the

availability of cholesterol required for the rapid proliferation of cancer cells and the formation

of lipid rafts, which are important signaling platforms.

This disruption of cholesterol homeostasis impacts several oncogenic signaling pathways, most

notably the PI3K/AKT/SREBP-1 and Wnt/β-catenin pathways.

Comparative Performance Data
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of

Sandoz 58-035 and avasimibe in various cancer models.

Table 1: In Vitro Cytotoxicity (IC50 Values)
Compound Cell Line Cancer Type IC50 (µM) Citation

Sandoz 58-035 PC-3 Prostate Cancer 17.2 [1]

Avasimibe PC-3 Prostate Cancer 7.3 [1]

LNCaP-HP Prostate Cancer 9.6 [1]

U251 Glioblastoma 20.29 [2]

U87 Glioblastoma 28.27 [2]

Caco-2
Colorectal

Cancer
3.93 - 13.71 [3]

Table 2: In Vivo Efficacy in Prostate Cancer Xenograft
Model (PC-3 cells)
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Compound Dosage
Administration
Route

Tumor Growth
Inhibition

Citation

Sandoz 58-035 15 mg/kg/day Intraperitoneal

Significant

reduction in

tumor growth

and weight

[1]

Avasimibe 15 mg/kg/day Intraperitoneal

~2-fold inhibition

of tumor growth,

significant

reduction in

tumor weight

[1]

Signaling Pathways
The anti-cancer effects of Sandoz 58-035 and avasimibe are mediated through the modulation

of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/AKT/SREBP-1 Pathway
In many cancers, the PI3K/AKT pathway is hyperactivated, often due to the loss of the tumor

suppressor PTEN. This activation promotes the maturation and nuclear translocation of Sterol

Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipid

biosynthesis. By inhibiting ACAT, Sandoz 58-035 and avasimibe cause an accumulation of free

cholesterol, which in turn suppresses the processing and activation of SREBP-1, thereby

reducing the expression of lipogenic genes and inhibiting cancer cell growth.
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Figure 1: Inhibition of ACAT1 by Sandoz 58-035 or avasimibe disrupts the PI3K/AKT/SREBP-1
signaling pathway.

Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for cancer cell proliferation, migration, and

metastasis. The secretion and activity of Wnt proteins are dependent on their post-translational

modification, including acylation with fatty acids. By inhibiting ACAT, Sandoz 58-035 and

avasimibe reduce the availability of fatty acids derived from the hydrolysis of cholesteryl esters.

This impairs the acylation and subsequent secretion of Wnt proteins, leading to the

downregulation of the Wnt/β-catenin signaling cascade.[4][5][6]
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MTT Assay Workflow

Seed cells in
96-well plate

Treat with Sandoz 58-035
or Avasimibe Incubate (e.g., 48h) Add MTT reagent Incubate (3-4h) Add solubilization

solution
Read absorbance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cholesteryl Ester Accumulation Induced by PTEN Loss and PI3K/AKT Activation Underlies
Human Prostate Cancer Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

2. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell
apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. Cholesterol Esterification Inhibition Suppresses Prostate Cancer Metastasis by Impairing
the Wnt/β-catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

5. aacrjournals.org [aacrjournals.org]

6. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Sandoz 58-035 vs. Avasimibe: A Comparative Guide for
Cancer Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196694#sandoz-58-035-vs-avasimibe-in-cancer-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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